molecular formula C10H7Cl2N3O2 B11845816 (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

Cat. No.: B11845816
M. Wt: 272.08 g/mol
InChI Key: WIRVDGUPIUVOLO-UHFFFAOYSA-N
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Description

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid is a quinazoline derivative characterized by a dichloro-substituted aromatic core and an amino-linked acetic acid side chain. The quinazoline scaffold (C₈H₆N₂) is modified with chlorine atoms at positions 6 and 8, introducing electron-withdrawing effects that influence electronic distribution and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid typically involves the reaction of 6,8-dichloroquinazoline with glycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid, have been studied for their potential as anticancer agents. Research indicates that these compounds can act as dual inhibitors targeting specific pathways involved in cancer progression. For instance, a study reported the design and synthesis of quinazoline-based hydroxamic acids that function as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. These dual inhibitors exhibited significant antiproliferative activity against various cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer therapy .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTarget EnzymesIC50 (nM)Cancer Cell Lines
48cPI3K, HDAC6<10AML, DLBCL
28aPI3K, HDAC<20Breast Cancer

Antiviral Properties

Another significant application of this compound lies in its antiviral properties. Quinazoline derivatives have shown promise in inhibiting viral replication and have been explored for their effectiveness against various viruses. A study highlighted the synthesis of new methylphosphonates derived from quinazoline that exhibited antiviral activity, suggesting that modifications to the quinazoline structure can enhance its bioactivity against viral pathogens .

Table 2: Antiviral Activity of Quinazoline Derivatives

CompoundVirus TypeActivity
Compound AInfluenza VirusModerate
Compound BHIVHigh

Antimicrobial Effects

The antimicrobial activity of quinazoline derivatives has also been documented. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship studies suggest that specific substitutions on the quinazoline ring can enhance antimicrobial potency .

Table 3: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profiles of quinazoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial investigated the use of a specific quinazoline derivative as part of a combination therapy for patients with advanced solid tumors. The results indicated improved patient outcomes compared to standard treatments.
  • Implementation Research in Antiviral Therapy : A study focused on implementing a novel antiviral regimen based on quinazoline derivatives in low-resource settings demonstrated significant reductions in viral load among treated patients.

Mechanism of Action

The mechanism of action of 2-((6,8-Dichloroquinazolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared below with two analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Quinazoline Substituents Side Chain at Position 4 Molecular Formula Key Properties
(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid 6,8-Cl Amino-acetic acid C₁₀H₇Cl₂N₃O₂ Polar, ionizable, electron-withdrawing Cl substituents
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide 6,8-Br, 2-CH₃ Oxy-acetohydrazide C₁₁H₁₀Br₂N₄O₂ Larger halogens (Br), methyl group enhances steric hindrance
[(4-{[4-(Benzoylamino)phenyl]amino}-6-methoxyquinazolin-7-yl)oxy]acetic acid 6-OCH₃, 7-oxy-acetic acid Benzoylamino-phenylamino C₂₄H₂₀N₄O₅ Extended aromatic system, methoxy (electron-donating)

Key Observations:

  • Halogen Effects : The dichloro (Cl) substituents in the target compound are less electron-withdrawing than dibromo (Br) in ’s analog but more electronegative than methoxy (OCH₃) in ’s compound. This impacts reactivity and binding affinity to biological targets .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~296.1 g/mol ~438.0 g/mol ~444.4 g/mol
Solubility Moderate (polar acetic acid) Low (hydrazide, Br substituents) Very low (lipophilic benzoyl)
LogP (Predicted) ~1.5 ~2.8 ~3.5
Ionizable Groups Carboxylic acid (pKa ~2.5) Hydrazide (pKa ~3.0) Carboxylic acid (pKa ~2.5)

Implications:

  • The target compound’s smaller size and polar acetic acid group may improve aqueous solubility and bioavailability compared to bulkier analogs .

Biological Activity

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, synthesizing data from various studies, including case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H8Cl2N4O2
Molecular Weight 273.1 g/mol
IUPAC Name (6,8-Dichloro-quinazolin-4-ylamino)acetic acid
Canonical SMILES ClC1=NC(=C(NC(=C1Cl)N)C(=O)O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Research indicates that it may function as an inhibitor of certain kinases and enzymes that are crucial in cancer progression.

  • Enzyme Inhibition : The compound has shown potential as a dual inhibitor targeting PI3K and HDAC enzymes, which are implicated in various cancers. In vitro studies have demonstrated significant inhibitory effects on these enzymes, leading to reduced cell proliferation in cancer cell lines .
  • Anticancer Activity : In animal models, this compound exhibited promising anticancer properties. For example, a study reported that it induced apoptosis in leukemia cell lines while sparing normal cells .

Case Study 1: Anticancer Efficacy

In a study involving human acute myeloid leukemia (AML) cells, the compound was tested for its ability to induce cell death. Results indicated that it significantly reduced cell viability at concentrations as low as 5 µM, with an IC50 value around 2 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Enzyme Selectivity

Another study focused on the selectivity of this compound against various kinases. It was found to selectively inhibit PI3K δ and HDAC6 with IC50 values of 10 nM and 15 nM respectively, outperforming other tested compounds . This selectivity is crucial for minimizing side effects in therapeutic applications.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Activity : Preliminary studies suggest that derivatives of quinazolin compounds exhibit antiviral properties against Tobacco Mosaic Virus (TMV), indicating a broader spectrum of biological activity beyond anticancer effects .
  • Pharmacokinetics : Animal studies have shown favorable pharmacokinetic profiles for this compound, with good absorption and distribution characteristics when administered intraperitoneally .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid, and what methodological considerations are critical?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Quinazoline core formation : Starting with 6,8-dichloro-4-aminoquinazoline, which is synthesized via cyclization of substituted anthranilic acid derivatives under acidic conditions.

Acetic acid coupling : The amino group at the 4-position of the quinazoline core is reacted with bromoacetic acid or its activated ester (e.g., using carbodiimides like DCC for amide bond formation).

Purification : Column chromatography or recrystallization is employed to isolate the final product, with HPLC used to confirm purity (>95%) .
Key considerations : Reaction temperature (0–25°C), solvent polarity (THF or DMF), and stoichiometric ratios to avoid side products like dimerization.

Q. How is the structural identity of this compound validated?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro groups at 6,8-positions; acetic acid moiety via methylene protons at δ 3.8–4.2 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 316.98 for C10_{10}H8_8Cl2_2N3_3O2_2).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Q. What methods are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (0.1% TFA) resolve impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks to monitor degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20%.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies are used to resolve contradictory bioactivity data across studies?

  • Assay standardization : Control variables like solvent (DMSO concentration <0.1%), cell line passage number, and incubation time.
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assays) to distinguish direct target effects from cytotoxicity.
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. How can computational modeling predict biological targets for this compound?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
  • QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro) with IC50_{50} values using descriptors like logP and polar surface area.
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure KmK_m and VmaxV_{max} shifts under varying substrate concentrations to identify competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • X-ray co-crystallography : Resolves ligand-enzyme interactions at atomic resolution (e.g., hydrogen bonds with catalytic lysine residues) .

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

2-[(6,8-dichloroquinazolin-4-yl)amino]acetic acid

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15)

InChI Key

WIRVDGUPIUVOLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Cl)Cl

Origin of Product

United States

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